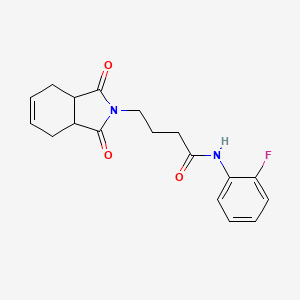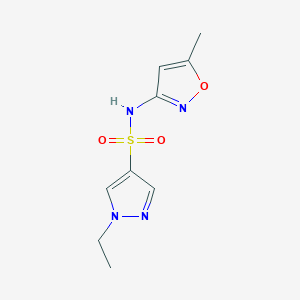![molecular formula C17H20N2O4S B5499498 N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor binds to the ATP-binding pocket of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis, and the suppression of tumor growth in vivo. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its specificity for N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, which makes it an attractive tool for studying the role of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide in various cellular processes. However, one of the limitations of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its relatively low potency, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor, including the development of more potent and selective N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-4-aminobenzenesulfonamide, followed by the reaction with 4-fluoro-3-nitrobenzoic acid to form N-(2-methoxy-1-methylethyl)-4-[(4-fluoro-3-nitrophenyl)sulfonamido]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, making it a potential target for the treatment of these diseases.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(12-23-2)18-17(20)14-8-10-15(11-9-14)19-24(21,22)16-6-4-3-5-7-16/h3-11,13,19H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUKOHGAOHLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-4-[(phenylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)
![(1S,9R)-11-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5499442.png)
![N''-{4-[(4-methylbenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5499443.png)
![2-hydroxy-2-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5499451.png)
![1'-(2-ethoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5499452.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)

